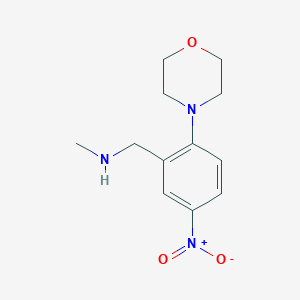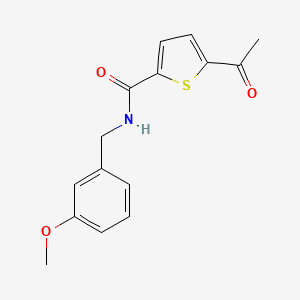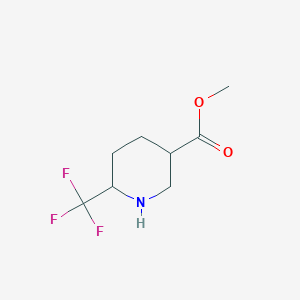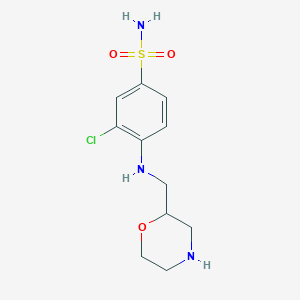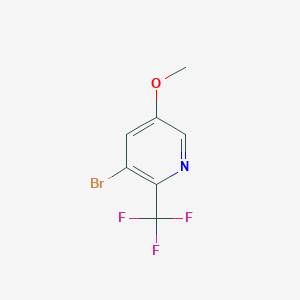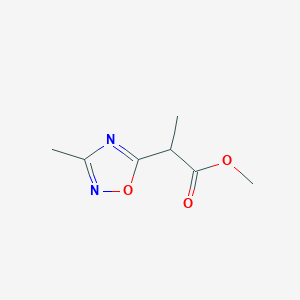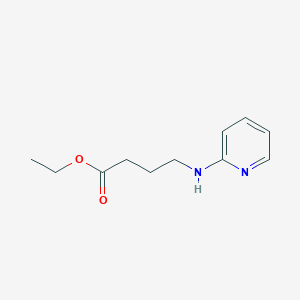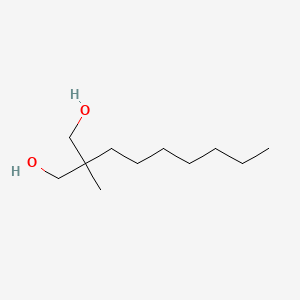
2-Heptyl-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-2-methylpropane-1,3-diol is an organic compound with the molecular formula C11H24O2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-methylpropane-1,3-diol typically involves the reaction of heptanal with formaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to hydrogenation to yield the final diol product. The reaction conditions often include:
Temperature: 60-80°C
Pressure: 1-2 atm
Catalysts: Nickel or palladium catalysts for hydrogenation
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Aldol Condensation: Heptanal and formaldehyde are mixed in a continuous flow reactor with a base catalyst.
Hydrogenation: The aldol product is then hydrogenated in the presence of a nickel or palladium catalyst.
Purification: The final product is purified using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyl-2-methylpropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
Applications De Recherche Scientifique
2-Heptyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its diol functionality.
Mécanisme D'action
The mechanism of action of 2-Heptyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,3-propanediol
- 1,3-Butanediol
- 1,4-Butanediol
Uniqueness
2-Heptyl-2-methylpropane-1,3-diol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain diols. This makes it more suitable for specific applications, such as in the production of hydrophobic polymers and coatings.
Propriétés
Formule moléculaire |
C11H24O2 |
|---|---|
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2-heptyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(2,9-12)10-13/h12-13H,3-10H2,1-2H3 |
Clé InChI |
XMFVGVQSSGPIHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


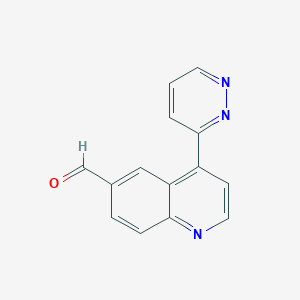
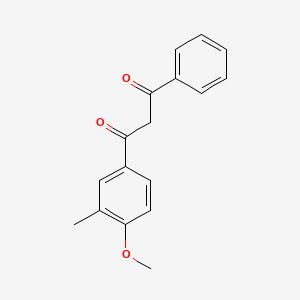
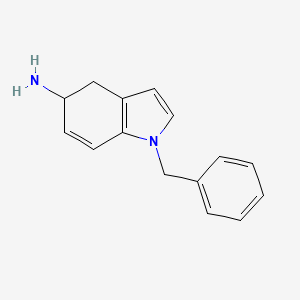

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
